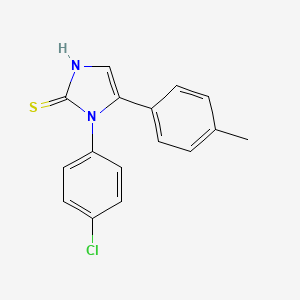

![molecular formula C19H23NO4 B1416018 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid CAS No. 927801-66-9](/img/structure/B1416018.png)

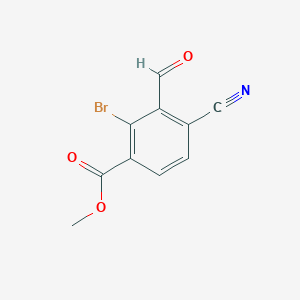

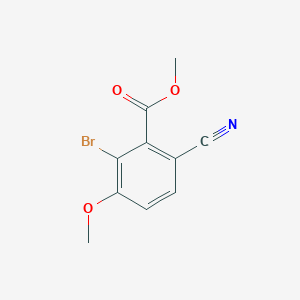

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid

説明

The compound “3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is also known as (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid .

Synthesis Analysis

The synthesis of this compound involves the use of a chiral catalyst in a hydrogenation kettle . The reactants are added sequentially into a toluene solution, and the reaction is carried out at 55°C for 12 hours under pressure .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H18BNO4/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h4-7,16-17H,8H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.4±41.0 °C at 760 mmHg . The compound has 5 H-bond acceptors and 2 H-bond donors .科学的研究の応用

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

2. Deprotection of Amino Acids and Peptides The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

Suzuki-Miyaura Cross-Coupling

The compound is used as a reagent for Suzuki-Miyaura cross-coupling using a palladium phosphine catalyst . This process is used in the synthesis of various organic compounds .

Synthesis of Amino-Functionalized (Meth)acryl Polymers

The compound is used in the synthesis of amino-functionalized (meth)acryl polymers . The Br-t-Boc-protected monomers 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl acrylate (3a) and 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl methacrylate (3b) were synthesized by the reaction of 1-bromo-2-methylpropan-2-ol (2a) with 2-isocyanatoethyl (meth)acrylate (1a,b) .

Synthesis of Fmoc-Triazine Amino Acids

The compound is used in the synthesis of Fmoc-Triazine Amino Acids . Initially, as a cationic precursor, the compound was appended in the first nucleophilic substitution reaction in the presence of N, N-diisopropylethylamine (DIEA) at 0 °C to result in the formation of 6 .

Anti-Inflammatory Drug Development

The compound, also known as MVE or Compound A, was first described by researchers at GlaxoSmithKline (GSK), who were looking for new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially bypass the gastrointestinal side effects of currently available NSAIDs. MVE was found to have anti-inflammatory properties and was proposed as a lead compound for drug development.

Safety and Hazards

The safety information available indicates that this compound has a hazard statement of H317 . This suggests that it may cause an allergic skin reaction. The precautionary statements include P261-P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-phenylcyclohexa-2,4-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-13-19(16(21)22)11-7-10-15(12-19)14-8-5-4-6-9-14/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLKEIYKZBEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。